![molecular formula C16H15NO3 B6369493 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]benzoic acid, 95% CAS No. 1261974-61-1](/img/structure/B6369493.png)
2-[3-(N,N-Dimethylaminocarbonyl)phenyl]benzoic acid, 95%
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Overview
Description
2-[3-(N,N-Dimethylaminocarbonyl)phenyl]benzoic acid, or DMPB, is an organic compound found in numerous applications in the scientific and pharmaceutical industries. It is often utilized as a reagent or intermediate in the synthesis of other compounds, as well as in the production of pharmaceuticals and biochemicals. This compound has also been used in a variety of research applications, including the investigation of biochemical and physiological effects.
Scientific Research Applications
DMPB has been extensively used in scientific research, particularly in the fields of biochemistry and physiology. It has been used in the investigation of the effects of various drugs and compounds on the human body, as well as in the study of biochemical processes. DMPB has also been used in the study of the effects of various environmental factors on human health, such as air pollution and climate change. Additionally, DMPB has been used in the study of the effects of various medications and treatments on the human body.
Mechanism of Action
The mechanism of action of DMPB is not fully understood, however, it is believed to act as an inhibitor of certain biochemical processes. It is thought that DMPB binds to certain enzymes and prevents them from catalyzing certain reactions, thus inhibiting certain biochemical processes. Additionally, DMPB is believed to interact with certain receptors in the body, thus affecting the activity of certain hormones and neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPB are still being studied, however, some effects have been observed. DMPB has been observed to have an inhibitory effect on certain biochemical processes, such as the production of certain hormones and neurotransmitters. Additionally, DMPB has been observed to have an inhibitory effect on certain physiological processes, such as the production of certain proteins. Additionally, DMPB has been observed to affect the activity of certain enzymes, thus affecting the metabolism of certain molecules.
Advantages and Limitations for Lab Experiments
The use of DMPB in laboratory experiments has a number of advantages. First, DMPB is relatively easy to synthesize, making it a cost-effective reagent or intermediate in the synthesis of other compounds. Additionally, DMPB is relatively stable, making it suitable for use in a variety of laboratory experiments. Finally, DMPB is relatively non-toxic, making it a safe reagent or intermediate for use in laboratory experiments.
However, there are also some limitations to the use of DMPB in laboratory experiments. First, DMPB is relatively unstable in the presence of light and heat, making it unsuitable for use in certain experiments. Additionally, DMPB is not suitable for use in experiments involving the synthesis of certain compounds, as it may interfere with the reaction. Finally, DMPB is not suitable for use in experiments involving the production of certain drugs or compounds, as it may interfere with the production process.
Future Directions
The potential future directions for research involving DMPB are numerous. First, further research into the mechanism of action of DMPB could provide valuable insight into the effects of this compound on the human body. Additionally, further research into the biochemical and physiological effects of DMPB could provide valuable insight into the effects of this compound on various biochemical and physiological processes. Finally, further research into the advantages and limitations of DMPB for laboratory experiments could provide valuable insight into the potential uses of this compound in research.
Synthesis Methods
DMPB can be synthesized via a process known as the Mannich reaction. This reaction involves the condensation of an amine, such as N,N-dimethylaminocarbonylphenyl, with a formaldehyde and an aldehyde or ketone. The reaction produces a product known as a Mannich base, which is then reacted with an acid to form the desired product, DMPB. This method is often used to synthesize other compounds, such as pharmaceuticals and biochemicals, and is a relatively simple and efficient synthesis method.
properties
IUPAC Name |
2-[3-(dimethylcarbamoyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-17(2)15(18)12-7-5-6-11(10-12)13-8-3-4-9-14(13)16(19)20/h3-10H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCREWDRQMILJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683343 |
Source
|
Record name | 3'-(Dimethylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10683343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261974-61-1 |
Source
|
Record name | 3'-(Dimethylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10683343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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